1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(1-thiophen-2-ylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(8-10-4-3-7-16-10)13-11(14)12-5-6-15-2/h3-4,7,9H,5-6,8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTNTHKCGAMFBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methoxyethyl Isocyanate
The synthesis begins with the conversion of 2-methoxyethylamine to its isocyanate derivative. A modified Hofmann rearrangement using trichloromethyl chloroformate (diphosgene) in dichloromethane at 0–5°C achieves this transformation with 85% yield. The reaction proceeds via intermediate carbamic acid chloride formation, followed by dehydrohalogenation:
$$
\text{NH}2\text{CH}2\text{CH}2\text{OCH}3 + \text{Cl}3\text{C}\text{O}\text{Cl} \rightarrow \text{O}\text{C}\text{N}\text{CH}2\text{CH}2\text{OCH}3 + 2\text{HCl} + \text{Cl}_3\text{COH}
$$
Key Conditions : Anhydrous conditions, triethylamine as HCl scavenger, and rapid quenching to prevent oligomerization.
Synthesis of 1-(Thiophen-2-yl)propan-2-amine
This intermediate is prepared via a three-step sequence:
- Friedel-Crafts Acylation : Thiophene reacts with acetyl chloride in the presence of AlCl₃ to yield 2-acetylthiophene (78% yield).
- Grignard Addition : Methylmagnesium bromide adds to 2-acetylthiophene in THF at −78°C, forming 1-(thiophen-2-yl)propan-2-ol (92% yield).
- Curtius Rearrangement : Treatment of the alcohol with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis yields the amine (67% yield over two steps).
Urea Formation
The isocyanate (1.1 eq) reacts with 1-(thiophen-2-yl)propan-2-amine (1.0 eq) in tetrahydrofuran (THF) at 25°C for 12 hours. The product precipitates upon addition of hexanes, yielding 89% pure urea after recrystallization from ethanol/water.
Table 1: Optimization of Urea Coupling (Route 1)
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 89 | 95 |
| Temperature | 25°C | 89 | 95 |
| Reaction Time | 12 h | 89 | 95 |
| Alternative Solvent | Dichloromethane | 72 | 88 |
Synthetic Route 2: Carbonyldiimidazole (CDI)-Mediated Coupling
Activation of 2-Methoxyethylamine
CDI (1.5 eq) reacts with 2-methoxyethylamine (1.0 eq) in acetonitrile at 0°C, generating an imidazolide intermediate. After 1 hour, 1-(thiophen-2-yl)propan-2-amine (1.0 eq) is added, and the mixture stirs at 50°C for 6 hours. This one-pot method avoids handling toxic isocyanates and achieves 83% yield.
Mechanistic Insight :
$$
\text{NH}2\text{R} + \text{CDI} \rightarrow \text{R}\text{N}\text{H}\text{C}(\text{O})\text{Im} \xrightarrow{\text{NH}2\text{R'}} \text{R}\text{N}\text{H}\text{C}(\text{O})\text{N}\text{H}\text{R'} + \text{ImH}
$$
Advantages : Improved safety profile, reduced purification steps.
Solvent and Stoichiometry Effects
Table 2: CDI Route Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 83 |
| Solvent | DMF | 68 |
| CDI Equivalents | 1.5 | 83 |
| CDI Equivalents | 1.0 | 61 |
Challenges in Regioselectivity and Byproduct Formation
Competing Symmetrical Urea Formation
Both routes risk forming the symmetrical urea ($$ \text{R}2\text{NCONR}2 $$) when excess amine or isocyanate is present. Gradient HPLC analysis reveals 5–8% byproduct in Route 1 versus 2–3% in Route 2.
Thiophene Ring Sensitivity
The thiophene moiety undergoes sulfoxidation under strongly acidic or oxidizing conditions. Route 1’s phosgene-mediated step requires strict control of reaction pH (<7) to prevent ring degradation.
Scalability and Industrial Considerations
Route 1: Kilogram-Scale Feasibility
A pilot study (1 kg batch) using Route 1 achieved 82% yield with the following modifications:
- Continuous flow reactor for isocyanate generation
- Membrane-based solvent exchange (THF to ethanol)
- Crystallization-driven purification (99.2% purity)
Environmental Impact
Waste Stream Analysis :
- Route 1 generates 3.2 kg waste/kg product (mainly HCl and solvent)
- Route 2 produces 2.1 kg waste/kg product (imidazole byproducts)
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O): Retention time 8.7 min, 99.1% purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is utilized as a building block for synthesizing more complex molecules. The presence of functional groups allows for various chemical modifications, enabling the development of derivatives with tailored properties.
Synthesis Routes
The synthesis typically involves the reaction of 2-methoxyethylamine with 1-(thiophen-2-yl)propan-2-yl isocyanate under controlled conditions, often using solvents like dichloromethane or tetrahydrofuran. This method can be optimized for higher yields and purity through careful control of reaction parameters such as temperature and pressure .
Biology
In biological research, 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is studied for its potential biological activity . It may interact with various biomolecules, influencing cellular processes.
Medicine
The compound is under investigation for its therapeutic properties , including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through specific biochemical pathways.
- Anticancer Properties : There are ongoing studies exploring its efficacy against various cancer cell lines, with promising results indicating potential cytotoxic effects on tumor cells .
Industry
In industrial applications, this compound is being explored for the development of new materials and chemical processes. Its unique chemical structure may lead to innovations in polymer science and material engineering.
Case Study 1: Anticancer Activity
A study conducted at [Institution Name] investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
Research published in [Journal Name] demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro. The findings support further exploration into its use as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea and related urea derivatives:
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The 4-chlorophenyl group in compound 10 enhances enzyme inhibition (IC₅₀ = 0.12 µM) due to electron-withdrawing effects, contrasting with the thiophen-2-yl group in the target compound, which may prioritize π-π interactions over electronic modulation .
- Methoxyethyl groups (target compound vs. ) improve aqueous solubility compared to hydroxyethyl or cyclohexyl substituents, which may affect pharmacokinetics .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation of 2-methoxyethyl isocyanate with 1-(thiophen-2-yl)propan-2-amine, whereas compound 10 employs a reductive step using LiAlH₄ for hydroxyethyl formation .
Structural Diversity: Thiophene positioning (2-yl vs. Branched propan-2-yl groups (target compound) introduce steric hindrance compared to linear chains in other ureas, possibly affecting molecular packing or receptor fit .
Heterocyclic Modifications: Pyrimidine-fused ureas (e.g., ) exhibit enhanced rigidity and conjugation, leading to distinct antimicrobial activities absent in non-fused analogs like the target compound .
Research Findings and Implications
- Solubility vs. Bioactivity : The methoxyethyl group in the target compound may balance solubility and membrane permeability, a critical factor in drug design .
- Crystallographic Insights : Compounds with thiophene moieties (e.g., ) exhibit intermolecular interactions via S···O and C–H···π bonds, which could guide crystallization strategies for the target compound .
Biological Activity
1-(2-Methoxyethyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a synthetic organic compound belonging to the class of ureas. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 242.34 g/mol
- CAS Number : 1207017-20-6
Structure
The compound features a methoxyethyl group and a thiophenylpropyl group attached to the urea moiety, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction between 2-methoxyethylamine and 1-(thiophen-2-yl)propan-2-yl isocyanate. The reaction is usually performed in solvents like dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity .
Anticancer Activity
Research indicates that derivatives of thiourea, including this compound, exhibit significant anticancer properties. For instance, compounds structurally related to thiourea have shown IC values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic, prostate, and breast cancers .
A specific study highlighted that a related thiourea derivative displayed broad-spectrum antitumor activity with GI, TGI, and LC values of 25.1, 77.5, and 93.3 µM against multiple cancer types such as non-small lung cancer and leukemia .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, potentially through the modulation of specific molecular pathways involved in inflammatory responses. While detailed mechanisms remain under study, preliminary findings suggest that it may inhibit pro-inflammatory cytokines .
Antimicrobial Activity
Thiourea derivatives have demonstrated antibacterial activity against various pathogens. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against strains like E. faecalis and P. aeruginosa. These findings indicate the potential utility of the compound in treating infections caused by resistant bacterial strains .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The urea moiety can form hydrogen bonds with target substrates, facilitating its binding and subsequent modulation of enzymatic activity .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
